![molecular formula C11H13ClF3NO3 B1417216 Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride CAS No. 1171558-96-5](/img/structure/B1417216.png)
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
Overview
Description
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is a synthetic organic compound with the molecular formula C({11})H({12})F({3})NO({3})·HCl. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves a Knoevenagel condensation reaction between 4-(trifluoromethoxy)benzaldehyde and methyl acrylate in the presence of a base such as piperidine to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride (NaBH(_{4})) to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine via a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride (NaBH(_{3})CN).
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or imine derivatives using oxidizing agents like hydrogen peroxide (H({2})) or potassium permanganate (KMnO(_{4})).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH(_{4})).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4})).
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Nitro derivatives, imine derivatives.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism by which Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the amino and trifluoromethoxy groups.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-[4-(methoxy)phenyl]propanoate hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Methyl 3-amino-3-[4-(fluoro)phenyl]propanoate hydrochloride: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORESBJWJFYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


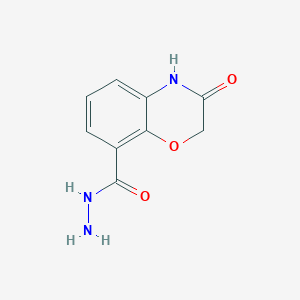

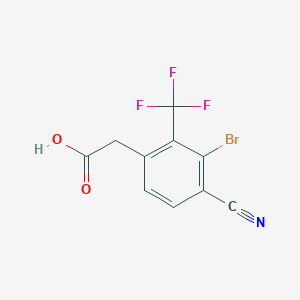
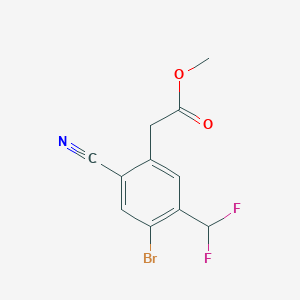

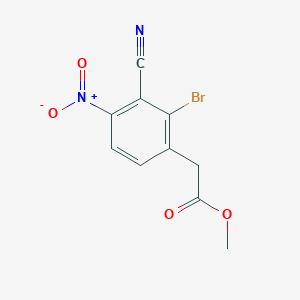
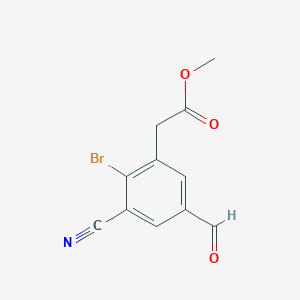

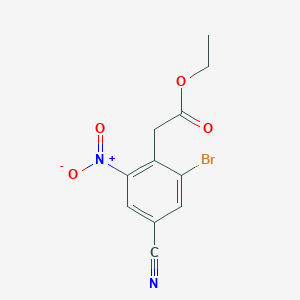
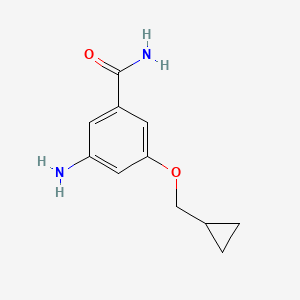
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)
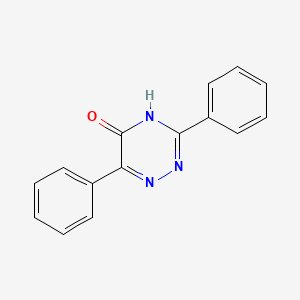
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
